
Quinine Sulfate
Overview
Description
Quinine Sulfate is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been historically significant as an antimalarial agent and is still used today for the treatment of malaria caused by Plasmodium falciparum. This compound is also known for its bitter taste and is used as a flavoring agent in tonic water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine Sulfate is primarily obtained from the bark of various species of cinchona trees, including Cinchona succirubra, Cinchona officinalis, Cinchona calisaya, and Cinchona ledgeriana. The extraction process involves moistening the bark with alkaline liquor, followed by ethanol extraction. The extract is then concentrated, dissolved in acid water, and subjected to decoloration, crystallization, and drying to obtain quinine sulphate .
Industrial Production Methods: In industrial settings, quinine sulphate is produced by treating the cinchona bark with an alkaline solution, followed by extraction with ethanol. The ethanolic extract is then concentrated, and the quinine is precipitated as a sulphate salt by adding sulphuric acid. The precipitate is filtered, washed, and dried to yield quinine sulphate .
Chemical Reactions Analysis
Types of Reactions: Quinine Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with hydrochloric acid, methanol, and bromine under specific conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve reagents like hydrochloric acid and bromine.
Major Products: The major products formed from these reactions include quinine derivatives and other related alkaloids .
Scientific Research Applications
Treatment of Malaria
Quinine sulfate has long been recognized as a first-line treatment for Plasmodium falciparum malaria , particularly in cases resistant to chloroquine. Its mechanism involves the inhibition of heme polymerization, which is crucial for the survival of the malaria parasite within red blood cells.
Pharmacokinetics and Efficacy
The pharmacokinetic profile of this compound indicates that it has a bioavailability of 76-88% in healthy adults, with a mean elimination half-life ranging from 9.7 to 12.5 hours . A study comparing this compound with artesunate combination therapy (ACT) found that while ACT was more efficacious in terms of parasite clearance, this compound remains a critical option due to its established safety profile and availability in many regions .
Parameter | This compound | Artesunate |
---|---|---|
Platelet Count Drop (%) | 30.4% (quinine) | 10.8% (ACT) |
Efficacy | Established but lower than ACT | Higher efficacy observed |
Common Side Effects | Cinchonism | Minimal side effects |
Cardiac Arrhythmias
This compound has shown promise in treating Brugada syndrome , a genetic condition associated with an increased risk of sudden cardiac death due to ventricular fibrillation. In cases where quinidine (the preferred treatment) is unavailable, this compound has been effectively used to manage electrical storms and recurrent shocks from implantable cardioverter-defibrillators .
Case Study: Brugada Syndrome
A notable case involved a patient experiencing recurrent ventricular fibrillation who was treated with oral this compound after failing other therapies. The patient exhibited normalization of ST-segment elevation and no further episodes of arrhythmia after adjusting the dosage and dietary modifications to mitigate side effects like tinnitus .
Potential Antiviral Properties
Recent research has explored the antiviral effects of this compound against SARS-CoV-2, the virus responsible for COVID-19. Studies indicate that this compound can inhibit viral replication more effectively than chloroquine or hydroxychloroquine, making it a candidate for further investigation as a therapeutic agent against COVID-19 .
In Vitro Studies
In vitro studies demonstrated that at concentrations as low as 10 μM, this compound significantly reduced the replication of SARS-CoV-2 by up to 90%, outperforming both chloroquine and hydroxychloroquine in efficacy . This suggests a potential role for this compound in managing viral infections beyond malaria.
Safety Profile and Side Effects
While this compound is generally well-tolerated, it is not without risks. Common side effects include:
- Cinchonism : Characterized by symptoms such as tinnitus, headache, and dizziness.
- Hematological Effects : Thrombocytopenia and other blood-related issues have been documented .
- Organ Function Impairment : Caution is advised regarding its impact on kidney and liver functions.
Monitoring is essential during treatment to mitigate these risks.
Mechanism of Action
Quinine Sulfate exerts its antimalarial effects by interfering with the parasite’s ability to digest haemoglobin. It inhibits the formation of beta-haematin (haemozoin), a toxic byproduct of haemoglobin digestion by the parasite. This interference disrupts the parasite’s growth and reproduction within red blood cells . Additionally, quinine sulphate affects muscle membrane and sodium channels, which explains its use in treating muscle disorders .
Comparison with Similar Compounds
Chloroquine: Another antimalarial drug, but with a different mechanism of action.
Mefloquine: Similar to quinine in its antimalarial properties but has a longer half-life.
Artemisinin: A newer class of antimalarial drugs with a different mode of action.
Uniqueness: Quinine Sulfate is unique due to its historical significance as one of the first chemical compounds used to treat an infectious disease. Its ability to act as both an antimalarial and a muscle relaxant sets it apart from other similar compounds .
Biological Activity
Quinine sulfate is a well-known alkaloid derived from the bark of the cinchona tree, primarily recognized for its antimalarial properties. Beyond its traditional use in treating malaria, this compound exhibits a range of biological activities that have garnered attention in various medical fields. This article explores the pharmacological effects, clinical applications, and recent research findings related to this compound.
This compound is absorbed efficiently when taken orally, with bioavailability ranging from 76% to 88% in healthy adults. Its pharmacokinetic parameters differ significantly in patients with malaria compared to healthy individuals, indicating altered metabolism during infection . The primary mechanism of action involves the inhibition of heme polymerization within the malaria parasite, leading to its death. Additionally, quinine has been shown to inhibit various cytochrome P450 enzymes (CYP3A4 and CYP2D6), which can affect the metabolism of other drugs .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Healthy Subjects | Patients with Malaria |
---|---|---|
Tmax (hours) | 2.0 | 3.0 |
AUC (µg·h/mL) | 25.0 | 45.0 |
Cmax (µg/mL) | 5.0 | 10.0 |
Clinical Applications
1. Antimalarial Treatment
this compound remains a first-line treatment for severe cases of Plasmodium falciparum malaria, especially in regions with rising resistance to other antimalarials . It is often administered intravenously in severe cases but can also be given orally.
2. Treatment of Skeletal Muscle Cramps
Recent studies have investigated the efficacy of this compound in treating nocturnal leg cramps. A randomized controlled trial demonstrated that quinine significantly reduced the frequency and severity of cramps in some patients . However, side effects such as tinnitus and cinchonism limit its use.
3. Potential Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties, particularly against SARS-CoV-2. A study indicated that at a concentration of 10 µM, quinine could reduce viral replication by approximately 90%, outperforming other quinine derivatives like chloroquine . This finding opens avenues for further exploration in viral infections.
Case Studies
Case Study: Electrical Storm Prevention
A case report highlighted the use of oral this compound as monotherapy for preventing recurrent electrical storms in a patient with an implantable cardioverter-defibrillator (ICD). The patient experienced significant symptom relief after adjusting the dosage due to side effects like tinnitus .
Case Study: Leishmaniasis Treatment
Research has also explored the use of this compound microparticles against Leishmania donovani, showing promising results in reducing parasite load more effectively than standard treatments like amphotericin B . This suggests potential repurposing for neglected tropical diseases.
Safety and Side Effects
While this compound is effective, it is associated with several adverse effects, including:
- Cinchonism: Symptoms include tinnitus, headache, nausea, and dizziness.
- Thrombocytopenia: A decrease in platelet count has been observed, particularly in severe malaria cases .
- Drug Interactions: Due to its effect on cytochrome P450 enzymes, caution is advised when co-administering with other medications.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying quinine sulfate in pharmaceutical formulations?
Liquid chromatography (LC) with UV detection at 235 nm is the standard method, using a C18 column (e.g., Phenomenex Luna C18) and a mobile phase optimized for resolving quinine and dihydroquinine peaks. The system suitability criteria require a resolution ≥1.2 and ≤2.0% relative standard deviation for the quinine peak . For dissolution testing, USP protocols specify using 900 mL of medium and calculating release based on peak area ratios against a reference standard .
Q. How can elemental analysis verify the purity of this compound samples?
Theoretical and experimental values for nitrogen (N), carbon (C), hydrogen (H), and sulfur (S) content should align within narrow margins. For example, in this compound CRS, experimental N content (7.67%) must match theoretical values (7.16%) within acceptable analytical error . Deviations may indicate impurities or degradation products.
Q. What spectroscopic techniques confirm this compound identity in solution?
Aqueous solutions exhibit strong blue fluorescence under UV light, which disappears upon acidification (e.g., HCl addition). This property is used for preliminary identification . Fluorescence intensity correlates linearly with absorption (R² ≥99.6%) in solvents like DMF or DMSO, validated by slope analysis of calibration curves .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorescence quantum yield (QY) measurements of this compound across studies?
Methodological variables include solvent polarity, excitation wavelength, and instrument calibration. For example, DMSO increases fluorescence slope (4.821×10⁸) compared to DMF (4.250×10⁸) . Standardize measurements using a reference sample (e.g., this compound in 0.1 M H₂SO₄) and validate against published spectra .
Q. What strategies optimize HPLC methods to separate this compound from structurally similar alkaloids?
Adjust column temperature, mobile phase pH, and gradient elution to resolve dihydroquinine (relative retention time 1.5) and other analogs. System suitability testing should ensure baseline separation (resolution ≥1.2) and minimal peak tailing . Use high-purity reference standards to validate retention times (quinine: ~5 min; dihydroquinine: ~7 min) .
Q. How does this compound concentration affect non-target organisms in ecological studies?
Dose-response experiments show that ≥20 μM this compound increases rotifer mortality to >80%, suggesting potential ecotoxicological risks in algal-biofuel systems. Experimental designs should include controls (0 μM) and replicate measurements to account for variability in mortality rates .
Q. What analytical approaches distinguish this compound from its degradation products?
Forced degradation studies (e.g., acid/base hydrolysis, oxidation) combined with LC-MS can identify breakdown products like quininone. Monitor for shifts in retention times and fragmentation patterns . Quantify degradation using validated stability-indicating methods per ICH guidelines.
Q. Methodological Considerations
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
- Temperature: Store samples at 2–8°C and compare degradation rates with accelerated stability testing (e.g., 40°C/75% RH).
- Light sensitivity: Use amber vials to prevent photodegradation, referencing USP monographs for storage guidelines .
- Analytical validation: Include system suitability checks and control samples in each batch to ensure method reproducibility .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Non-linear regression models (e.g., log-logistic curves) quantify EC₅₀ values for bioactivity studies . For fluorescence data, linear regression with slope and R² analysis validates calibration curves . Report confidence intervals and p-values to address variability in biological replicates.
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONWGALEIBILOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] | |
Record name | Quinine sulfate dihydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17076 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992 | |
Record name | QUINIDINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/, CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/, ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/, REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/, For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page. | |
Details | Gilman, A.G., T.W. Rall, A.S. Nies and P. Taylor (eds.). Goodman and Gilman's The Pharmacological Basis of Therapeutics. 8th ed. New York, NY. Pergamon Press, 1990., p. 850 | |
Record name | QUINIDINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992 | |
Record name | QUINIDINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |
CAS No. |
50-54-4, 804-63-7, 6119-70-6 | |
Record name | Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinidine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Quinine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINIDINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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